molecular formula C19H16Cl2N2O2 B11181659 3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11181659
M. Wt: 375.2 g/mol
InChI Key: HBPCLXFBQRXOMB-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a phenylethyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2,6-dichlorobenzene as the starting material.

    Attachment of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenylethyl group.

    3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.

Uniqueness

3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide is unique due to the presence of both the dichlorophenyl and phenylethyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(1-phenylethyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16Cl2N2O2/c1-11(13-7-4-3-5-8-13)22-19(24)16-12(2)25-23-18(16)17-14(20)9-6-10-15(17)21/h3-11H,1-2H3,(H,22,24)

InChI Key

HBPCLXFBQRXOMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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